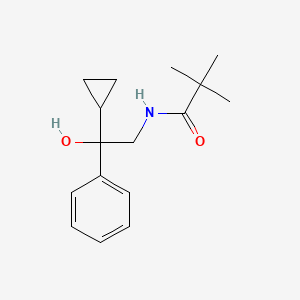

N-(2-环丙基-2-羟基-2-苯乙基)新戊酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)pivalamide has been of interest in the chemical synthesis community for its potential applications in the formation of complex molecules. Studies have highlighted its role in facilitating the synthesis of stereotriads through oxymercuration of substituted cyclopropylcarbinols, providing access to valuable chemical motifs with anchimerically assisted regio- and diastereoselective processes. Additionally, the functionalization of cyclopropanes has been demonstrated, employing methods like picolinamide auxiliary for efficient C-H arylation, showcasing the compound’s versatility in organic synthesis.Molecular Structure Analysis

In the realm of molecular structure analysis, studies have detailed the crystal structure of related N-(arylcarbamothioyl)cyclohexanecarboxamide derivatives, exploring their conformational characteristics and intramolecular interactions. Such investigations provide deep insights into the structural dynamics and potential reactivity or binding properties of these compounds, which could be extrapolated to understand the characteristics of N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)pivalamide.Chemical Reactions Analysis

The compound has been implicated in research focusing on the direct synthesis of cyclopropanes from gem-dialkyl groups, leveraging double C-H activation. This method presents a streamlined approach to generating arylcyclopropanes, a structural motif common in bioactive molecules.Physical And Chemical Properties Analysis

The molecular formula of N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)pivalamide is C21H22F3NO2, with an average mass of 377.400 Da and a mono-isotopic mass of 377.160278 Da .科学研究应用

化学合成和功能化

N-(2-环丙基-2-羟基-2-苯乙基)新戊酰胺因其在形成复杂分子中的潜在应用而引起化学合成界的兴趣。研究强调了它在通过取代环丙基甲醇的氧汞化促进立体三联体的合成中的作用,通过锚固辅助区域和非对映选择性过程提供对有价值的化学基序的访问 (Cossy 等人,2001)。此外,已经证明了环丙烷的功能化,采用吡啶甲酰胺辅助等方法进行有效的 C-H 芳基化,展示了该化合物在有机合成中的多功能性 (Roman 和 Charette,2013)。

环丙烷合成

该化合物已被用于专注于从宝石二烷基组直接合成环丙烷的研究中,利用双 C-H 活化。这种方法提供了一种简化的方法来生成芳基环丙烷,这是一种生物活性分子中常见的结构基序。这些进步强调了在现代有机合成中使用 N-(2-环丙基-2-羟基-2-苯乙基)新戊酰胺的效率和广泛适用性,以获得重要的环丙烷衍生物 (Clemenceau 等人,2020)。

分子结构分析

在分子结构分析领域,研究详细阐述了相关的 N-(芳基氨基甲酰基)环己烷甲酰胺衍生物的晶体结构,探索了它们的构象特征和分子内相互作用。此类研究提供了对这些化合物的结构动力学和潜在反应性或结合性质的深刻见解,这些见解可以外推以了解 N-(2-环丙基-2-羟基-2-苯乙基)新戊酰胺的特性 (Özer 等人,2009)。

在药物合成中的应用

对用于囊性纤维化治疗的有效 s-顺式锁定双噻唑校正剂的研究发现了与 N-(2-环丙基-2-羟基-2-苯乙基)新戊酰胺在结构上相关的化合物。这些研究对于开发新的治疗剂至关重要,说明了该化合物在合成针对特定蛋白质功能障碍的药物中的相关性 (Yu 等人,2008)。

作用机制

As a derivative of vigabatrin, CPP-115 irreversibly inhibits the enzyme gamma-aminobutyric acid (GABA) transaminase. This makes it a more potent GABA transaminase inhibitor than vigabatrin, and a promising candidate for the treatment of various neurological disorders.

属性

IUPAC Name |

N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-2,2-dimethylpropanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H23NO2/c1-15(2,3)14(18)17-11-16(19,13-9-10-13)12-7-5-4-6-8-12/h4-8,13,19H,9-11H2,1-3H3,(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XKLNYRXVBDCJKA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(=O)NCC(C1CC1)(C2=CC=CC=C2)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H23NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.36 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)pivalamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

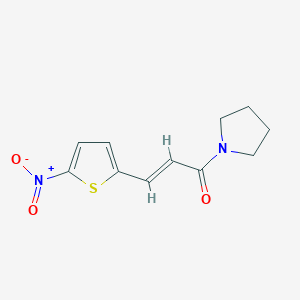

![4-[(5-Acetyl-2-methoxyphenyl)methoxy]-3,5-dimethylbenzaldehyde](/img/structure/B2994232.png)

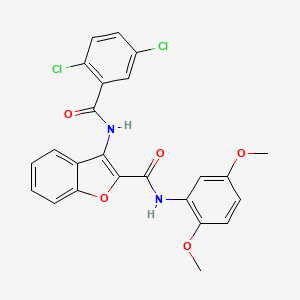

![Methyl 2-[(2-{[3-cyano-6-methyl-4-(trifluoromethyl)-2-pyridinyl]sulfanyl}acetyl)amino]-4,5-dimethoxybenzenecarboxylate](/img/structure/B2994234.png)

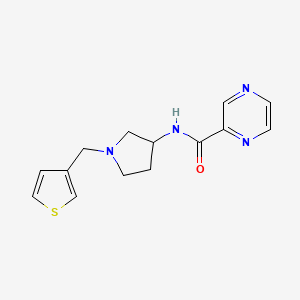

![(2-methyl-8,9-dihydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl)(thiophen-3-yl)methanone](/img/structure/B2994243.png)

![7-(benzylthio)-3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B2994253.png)